Cas no 91714-48-6 (Methanone, (4-chlorophenyl)-1H-indol-7-yl-)

Methanone, (4-chlorophenyl)-1H-indol-7-yl- structure
91714-48-6 structure
Product Name:Methanone, (4-chlorophenyl)-1H-indol-7-yl-
CAS No:91714-48-6
MF:C15H10ClNO
MW:255.699002742767
CID:4317690
PubChem ID:13408242
Update Time:2025-04-24

Methanone, (4-chlorophenyl)-1H-indol-7-yl- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (4-chlorophenyl)-1H-indol-7-yl-
    • (4-chlorophenyl)-1H-indol-7-yl-methanone
    • BCP33994
    • (4-Chlorophenyl)-(1H-indol-7-yl)methanone
    • Bromfenac sodium Impurity 7
    • methanone,(4-chlorophenyl)-1h-indol-7-yl-
    • 91714-48-6
    • SCHEMBL9140155
    • bromfenac sodiumImpurity 7
    • Bromfenac sodium Impurity 21
    • Inchi: 1S/C15H10ClNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-9,17H
    • InChI Key: COKIJEYPLWWNAQ-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Cl)C=C1)(C1C2=C(C=CC=1)C=CN2)=O

Computed Properties

  • Exact Mass: 255.0450916Da
  • Monoisotopic Mass: 255.0450916Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 32.9Ų
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